molecular formula C11H12N2O4 B1654446 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone CAS No. 23196-07-8

1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone

Cat. No.: B1654446
CAS No.: 23196-07-8
M. Wt: 236.22
InChI Key: ISECEYWKXUCZHT-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is a chemical compound characterized by a pyrrolidinone ring substituted with a methoxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxy-4-nitrobenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the methoxy and nitro substituents.

    1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one: A derivative with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one: A derivative with an amino group instead of a nitro group.

Uniqueness: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

23196-07-8

Molecular Formula

C11H12N2O4

Molecular Weight

236.22

IUPAC Name

1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O4/c1-17-10-7-8(13(15)16)4-5-9(10)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3

InChI Key

ISECEYWKXUCZHT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O

Origin of Product

United States

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